Methyl 3-chloro-2-hydroxy-2-methylpropanoate
Overview
Description
Methyl 3-chloro-2-hydroxy-2-methylpropanoate is an organic compound with the molecular formula C5H9ClO3 It is a chlorinated ester that features both hydroxyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-2-hydroxy-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-2-hydroxy-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the chlorination of methyl 2-hydroxy-2-methylpropanoate using thionyl chloride or phosphorus trichloride. This reaction is carried out under controlled conditions to prevent over-chlorination and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-2-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of 3-hydroxy-2-methylpropanoate derivatives.
Oxidation: Formation of 3-chloro-2-oxo-2-methylpropanoate.
Reduction: Formation of 3-chloro-2-hydroxy-2-methylpropanol.
Scientific Research Applications
Methyl 3-chloro-2-hydroxy-2-methylpropanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving chlorinated esters.
Medicinal Chemistry: It is investigated for its potential as a building block in the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Industrial Chemistry: The compound is utilized in the production of specialty chemicals and as a reagent in polymer synthesis.
Mechanism of Action
The mechanism of action of methyl 3-chloro-2-hydroxy-2-methylpropanoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or other molecular targets, leading to the formation of biologically active compounds. The exact pathways and molecular targets involved can vary depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-3-hydroxypropanoate: Similar in structure but with the chlorine atom and hydroxyl group on different carbon atoms.
Methyl 3-hydroxy-2-methylpropanoate: Lacks the chlorine atom, making it less reactive in substitution reactions.
Methyl 3-chloro-2-hydroxypropanoate: Similar but without the additional methyl group, affecting its steric and electronic properties.
Uniqueness
Methyl 3-chloro-2-hydroxy-2-methylpropanoate is unique due to the presence of both a chlorine atom and a hydroxyl group on adjacent carbon atoms, along with a methyl group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in various chemical processes.
Properties
IUPAC Name |
methyl 3-chloro-2-hydroxy-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-5(8,3-6)4(7)9-2/h8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSVDNFVTBADFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54051-05-7 | |
Record name | methyl 3-chloro-2-hydroxy-2-methylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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